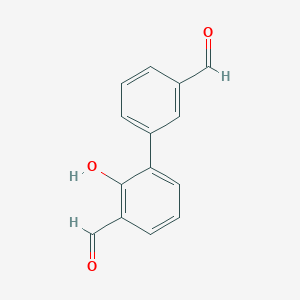

6-(3-Formylphenyl)-2-formylphenol

Description

Role of Formyl and Hydroxyl Functionalities in Chemical Reactivity and Synthetic Design

The chemical behavior of 6-(3-Formylphenyl)-2-formylphenol is largely dictated by its formyl and hydroxyl groups. The formyl group, an aldehyde, is characterized by a polarized carbon-oxygen double bond, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity allows aldehydes to participate in a wide array of synthetic transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like aldol (B89426) condensations. fiveable.mesmolecule.com

The phenolic hydroxyl group is also highly versatile. The oxygen atom's lone pairs can activate the aromatic ring towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. wikipedia.org The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. Furthermore, the hydroxyl group can be converted into other functional groups, such as ethers or esters, a strategy often employed to "protect" the hydroxyl group during a multi-step synthesis to prevent it from interfering with other reactions. libretexts.org The combined presence of these two functional groups provides a rich platform for synthetic modifications. smolecule.com

Structural Context of this compound within the Biphenyl (B1667301) Framework

The name this compound precisely describes the molecule's structure. The parent structure is a phenol (B47542), a benzene (B151609) ring with a hydroxyl group. A formyl group is attached at the C2 position (adjacent to the hydroxyl group). At the C6 position (the other adjacent carbon), a '3-formylphenyl' group is attached. This substituent is itself a phenyl ring with a formyl group at its third carbon. This entire assembly forms a substituted biphenyl system. The specific arrangement of two formyl groups and a hydroxyl group on the biphenyl scaffold gives the compound its distinct chemical identity and potential for further chemical elaboration. smolecule.com

Table 1: Physicochemical Properties of this compound Note: Data for this specific compound is limited in publicly available literature. The table below is based on related structures and computational predictions. For instance, data for the closely related isomer 2-Formyl-6-(3-hydroxyphenyl)phenol is used for comparison.

| Property | Value | Source |

| IUPAC Name | 2-((1,1'-biphenyl)-3-yl)-2-hydroxyacetaldehyde | (Computed) |

| Molecular Formula | C₁₄H₁₀O₃ | (Derived) |

| Molecular Weight | 226.23 g/mol | (Derived) |

| Related Isomer | 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde | CID 53220286 nih.gov |

| Related Isomer Formula | C₁₃H₁₀O₃ | CID 53220286 nih.gov |

| Related Isomer Weight | 214.22 g/mol | CID 53220286 nih.gov |

Historical Development and Evolution of Synthetic Strategies for Diformylphenols and Substituted Biphenyls

The synthesis of substituted biphenyls has a long history, with early methods often requiring harsh conditions. The Ullmann reaction, discovered in 1901, involved the copper-promoted coupling of two aryl halides but was often limited by high temperatures and low yields. scispace.comicmpp.ro The Wurtz-Fittig reaction (c. 1862) provided another early route. nih.govrsc.org A major revolution in this area came with the development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. numberanalytics.comacs.org

The Suzuki-Miyaura coupling (1979), which joins an organoboron compound with an organohalide using a palladium catalyst, has become one of the most widely used methods due to its mild conditions and high functional group tolerance. numberanalytics.comrsc.org Other key methods include the Stille coupling (using organotins), Negishi coupling (using organozincs), and Hiyama coupling (using organosilanes), each offering unique advantages. nih.govrsc.org These modern techniques have made the synthesis of complex biphenyls, like the scaffold of this compound, more efficient and accessible. acs.org

The introduction of formyl groups onto aromatic rings, known as formylation, also has a rich history. wikipedia.org Classic named reactions like the Reimer-Tiemann reaction (using chloroform (B151607) and base, often on phenols), the Gattermann and Gattermann-Koch reactions (using carbon monoxide or cyanide sources), and the Duff reaction (using hexamine on activated rings) have been foundational. wikipedia.orgthermofisher.combritannica.com The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide (B127407) (like DMF), is another powerful method for formylating electron-rich aromatic compounds. researchgate.net The choice of method depends on the specific substrate and the desired regioselectivity.

Table 2: Overview of Key Synthetic Methodologies

| Reaction Name | Description | Century of Development |

| Wurtz-Fittig Reaction | Coupling of an aryl halide with an alkyl halide using sodium metal. nih.govrsc.org | 19th Century |

| Ullmann Reaction | Copper-mediated coupling of two aryl halides. scispace.comicmpp.ro | Early 20th Century |

| Reimer-Tiemann Reaction | Ortho-formylation of phenols using chloroform and a strong base. wikipedia.orgbritannica.com | 19th Century |

| Gattermann-Koch Reaction | Formylation of aromatic rings using carbon monoxide and HCl with a catalyst. wikipedia.orgthermofisher.com | Late 19th Century |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. numberanalytics.comrsc.org | Late 20th Century |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. rsc.org | Late 20th Century |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-formylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVNCSDSKLKHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685051 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-10-1 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 6 3 Formylphenyl 2 Formylphenol

Chemical Transformations Involving Aldehyde Moieties

The two formyl groups in 6-(3-formylphenyl)-2-formylphenol are susceptible to a variety of chemical transformations common to aromatic aldehydes. Their reactivity allows for the construction of more complex molecular architectures, making this compound a valuable building block in organic synthesis.

Nucleophilic Additions and Condensations

The electrophilic carbon atoms of the aldehyde groups are readily attacked by nucleophiles, leading to a range of addition and condensation products. These reactions are fundamental to the synthetic utility of this dialdehyde (B1249045).

The reaction of the aldehyde groups with primary amines leads to the formation of imines, also known as Schiff bases. These reactions are typically carried out by condensing the dialdehyde with two equivalents of a primary amine, often with acid catalysis and removal of water to drive the reaction to completion. The synthesis of diimines from aromatic dialdehydes and various amines is a well-established method for creating ligands for coordination chemistry and building blocks for macrocycles. mdpi.comrsc.orgresearchgate.net Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields dioximes, and reaction with hydrazines or substituted hydrazines produces dihydrazones. cdnsciencepub.comresearchgate.netrsc.orgbohrium.com These derivatives are often crystalline solids and are useful for the characterization of aldehydes.

The general schemes for these reactions are as follows:

Imine Formation: R(CHO)₂ + 2 R'NH₂ → R(CH=NR')₂ + 2 H₂O

Oxime Formation: R(CHO)₂ + 2 NH₂OH·HCl → R(CH=NOH)₂ + 2 HCl + 2 H₂O

Hydrazone Formation: R(CHO)₂ + 2 NH₂NHR' → R(CH=NNHR')₂ + 2 H₂O

Table 1: Examples of Imine, Oxime, and Hydrazone Formation with Aromatic Dialdehydes

| Aldehyde Reactant | Amine/Hydroxylamine/Hydrazine (B178648) | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isophthalaldehyde | Aniline | Diimine | Ethanol, reflux | >95 | Generic |

| Terephthalaldehyde | 1,2-Diaminocyclohexane | Macrocyclic Diimine | Template-driven | High | mdpi.com |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Hydrazone | Solution-based | High | rsc.org |

| Aromatic Aldehydes | Hydrazides | Hydrazones | Ethanol, Glacial Acetic Acid | - | bohrium.com |

Since this compound lacks α-hydrogens, it cannot self-condense via an aldol (B89426) reaction. However, it can act as an electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with other enolizable carbonyl compounds (ketones or aldehydes). masterorganicchemistry.comwikipedia.orgbyjus.com These reactions are typically base-catalyzed and result in the formation of a β-hydroxy carbonyl compound, which often dehydrates upon heating to yield a conjugated α,β-unsaturated product. masterorganicchemistry.com

The Knoevenagel condensation is a related and highly effective method for carbon-carbon bond formation. sphinxsai.comsigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl acetoacetate), catalyzed by a weak base like piperidine (B6355638) or an amine. sphinxsai.comwikipedia.orgiaea.org Both aldehyde groups of this compound can participate, leading to the formation of a bis-condensed product. The reaction is often followed by spontaneous dehydration. sigmaaldrich.comwikipedia.org

Table 2: Knoevenagel Condensation with Aromatic Dialdehydes

| Dialdehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isophthalaldehyde | Malononitrile | Piperidine | Ethanol, 50°C | 1,3-Bis(2,2-dicyanovinyl)benzene | 94.6 | sphinxsai.com |

| Isophthalaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol, reflux | Diethyl 2,2'-(1,3-phenylene)bis(2-cyanoacrylate) | 75.4 | sphinxsai.com |

| Terephthalaldehyde | Dimedone | [PVP-H]H₂PO₄ | Solvent-free, 100°C | Bis-adduct | 94 | researchgate.net |

| Isophthalaldehyde | Diethyl Malonate | Piperidine | Ethanol | Bis-adduct | - | iaea.org |

The addition of hydrogen cyanide (HCN) across the carbonyl double bonds of this compound yields a dicyanohydrin. This reaction is typically catalyzed by a small amount of base (e.g., NaCN or KCN), which generates the nucleophilic cyanide ion (CN⁻). lscollege.ac.inwikipedia.orgfiveable.melibretexts.org The resulting cyanohydrins are versatile synthetic intermediates.

Aldehydes readily react with alcohols in the presence of an acid catalyst to form acetals. organic-chemistry.orglibretexts.org With this compound, two equivalents of a simple alcohol (like methanol (B129727) or ethanol) would form a diacetal. More commonly, a diol such as ethylene (B1197577) glycol is used, which forms a more stable cyclic acetal (B89532) at each formyl position. researchgate.net Acetal formation is a reversible process, and the removal of water is necessary to drive the equilibrium towards the product. researchgate.net Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes during other synthetic transformations. libretexts.orglibretexts.org They can be easily deprotected back to the aldehyde under acidic aqueous conditions. nih.gov

Oxidation and Reduction Pathways of Formyl Groups

The aldehyde moieties of this compound can be readily oxidized to the corresponding carboxylic acid groups. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and sodium chlorite (B76162) (NaClO₂). researchgate.net Milder, more selective methods using reagents like potassium tert-butoxide or catalysts in the presence of oxidants like H₂O₂ or O₂ have also been developed for aromatic aldehydes. rsc.orgorganic-chemistry.orgrsc.org The oxidation would convert this compound into 2'-hydroxy-[1,1'-biphenyl]-3,5'-dicarboxylic acid.

Conversely, the formyl groups can be reduced to primary alcohol (hydroxymethyl) groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reduction would yield 6-(3-(hydroxymethyl)phenyl)-2-(hydroxymethyl)phenol. The choice of reagent is crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄.

Table 3: Selected Reagents for Oxidation and Reduction of Aromatic Aldehydes

| Transformation | Reagent(s) | Conditions | Notes | Reference |

|---|---|---|---|---|

| Oxidation | Potassium tert-butoxide | DMSO, 80°C | Chemoselective, acts as oxygen source | rsc.orgrsc.org |

| Oxidation | Sodium perborate | Acetic acid | Effective for aromatic aldehydes | organic-chemistry.org |

| Oxidation | Burkholderia cepacia TM1 | Continuous cell-holding reactor | Biocatalytic, high yield for various aromatic aldehydes | nih.gov |

| Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | Mild, selective for aldehydes/ketones | Generic |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, then H₂O workup | Powerful, reduces most carbonyls and carboxyls | Generic |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orglumenlearning.com The two aldehyde groups of this compound can react with two equivalents of a Wittig reagent, such as Ph₃P=CHR, to form a new carbon-carbon double bond at each position. The stereochemical outcome (E or Z alkene) depends on the nature of the ylide (stabilized or non-stabilized). wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgnrochemistry.comorganic-chemistry.org HWE reactions are often preferred because the phosphonate carbanions are more nucleophilic than Wittig reagents, and the water-soluble phosphate (B84403) byproduct is easily removed. chem-station.com The HWE reaction with stabilized phosphonates typically yields the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses electron-withdrawing phosphonates, can be employed. chem-station.comyoutube.com

Both reactions would convert the dialdehyde into a corresponding divinyl-substituted biphenyl (B1667301) derivative, a valuable transformation for the synthesis of conjugated materials and complex molecules.

Table 4: Olefination Reactions with Aromatic Aldehydes

| Reaction Type | Reagent | Base/Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Mild base or heat | Predominantly (E)-alkene | lumenlearning.com |

| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) | Strong base (e.g., n-BuLi) | Predominantly (Z)-alkene | wikipedia.org |

| HWE Reaction | Stabilized Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, THF | Predominantly (E)-alkene | wikipedia.orgorganic-chemistry.org |

| Still-Gennari (HWE) | (CF₃CH₂O)₂P(O)CH₂CO₂R | KHMDS, 18-crown-6 | Predominantly (Z)-alkene | chem-station.comyoutube.com |

| Arsine-mediated Wittig | Ph₃As, Alkyl Bromide, Aldehyde | K₂CO₃, RT | High yields, rapid reaction | nih.gov |

Chemical Transformations Involving Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound significantly influences its reactivity, participating in various chemical transformations.

Esterification and Etherification Reactions

The phenolic hydroxyl group can undergo esterification reactions with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis. researchgate.net Similarly, etherification can be achieved by reacting the phenol (B47542) with alkyl halides or other electrophiles in the presence of a base. These reactions modify the electronic and steric properties of the molecule, which can be useful for synthesizing derivatives with altered biological activities or physical properties.

Phenolic Oxidations and Quinone Formation

Phenols are susceptible to oxidation, and this process can lead to the formation of quinones. nih.gov The oxidation of phenolic compounds can be initiated by various oxidizing agents or even enzymatically. osti.gov In the case of this compound, the presence of the phenolic hydroxyl group makes it a candidate for oxidation to form a quinone-type structure. The ease of this oxidation is influenced by the substituents on the aromatic rings. nih.gov The formation of quinones is a significant transformation as these compounds are known to possess a wide range of biological activities. nih.govnih.gov

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group can act as a hydrogen bond donor, while the formyl groups can act as hydrogen bond acceptors. This can lead to both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-formyl group can influence the conformation and reactivity of the molecule. For instance, it can affect the acidity of the phenol and the electrophilicity of the aldehyde. rsc.org Intermolecular hydrogen bonding can play a crucial role in the solid-state structure and solubility of the compound. The presence of hydrogen bonding can also direct the course of certain reactions by pre-organizing the substrate for a specific transformation. rsc.org

Cascade and Tandem Reactions Facilitated by Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov Such reactions are highly efficient and atom-economical.

Intramolecular Cyclization Reactions Involving Aldehyde and Phenol

The proximity of the aldehyde and phenol functional groups allows for intramolecular cyclization reactions. For example, under certain conditions, an intramolecular reaction between one of the formyl groups and the phenolic hydroxyl group could lead to the formation of a heterocyclic ring system. The specific outcome of such a reaction would depend on the reaction conditions and the catalysts employed.

Chemo- and Regioselective Reactions of Biphenyl Aldehyde-Phenols

The presence of two non-equivalent aldehyde groups and a phenolic hydroxyl group raises the challenge of chemo- and regioselectivity in reactions. mdpi.com For instance, a nucleophilic attack could potentially occur at either of the two aldehyde carbons. The relative reactivity of these aldehydes is influenced by both electronic and steric factors. Similarly, electrophilic aromatic substitution reactions will be directed by the activating and directing effects of the hydroxyl and formyl groups. mdpi.comchemrxiv.org Achieving high chemo- and regioselectivity is a key aspect of the synthetic utility of this class of compounds, often requiring careful choice of reagents and reaction conditions. mdpi.com The development of methods for the selective functionalization of such molecules is an active area of research. rsc.orgmdpi.com

Derivatization Strategies for Advanced Molecular Scaffolds

The strategic derivatization of this compound opens avenues to a multitude of advanced molecular scaffolds, primarily through the versatile reactivity of its two formyl groups. These groups can react with monoamines to form simple Schiff bases or, more significantly, with diamines to construct macrocyclic structures. The phenolic hydroxyl group can also participate in these reactions or be used as a coordination site for metal ions.

One of the most powerful strategies for elaborating the structure of this compound is through Schiff base condensation with primary amines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine). Given that this compound is a dialdehyde, its reaction with diamines is a particularly effective method for the synthesis of macrocyclic compounds.

The nature of the resulting macrocycle, whether it is a [1+1], [2+2], or a more complex polymeric structure, is influenced by several factors. These include the geometry and flexibility of both the dialdehyde and the diamine, the reaction conditions such as solvent and temperature, and the potential use of a template.

Macrocyclization via Schiff Base Condensation:

The reaction of a dialdehyde like this compound with a diamine can lead to a variety of macrocyclic products. For instance, a [2+2] macrocycle can be formed through the condensation of two molecules of the dialdehyde with two molecules of a diamine. This type of reaction is a cornerstone in the construction of supramolecular architectures. The table below outlines some representative diamines that can be employed in such macrocyclization reactions.

| Diamine | Resulting Macrocycle Type | Potential Application |

| Ethylenediamine | [2+2] Macrocycle | Ligand for metal complexes |

| 1,3-Diaminopropane | [2+2] Macrocycle | Host for small molecules |

| 1,4-Diaminobutane | [2+2] Macrocycle | Building block for polymers |

| 1,2-Diaminobenzene | [2+2] Macrocycle | Precursor for conjugated materials |

The synthesis of these macrocycles can sometimes be directed by a template, which can be a metal ion or a specific solvent. This templating effect can favor the formation of a specific macrocyclic size and geometry over others. For example, the synthesis of polyaza macrocyclic complexes has been successfully achieved through the template condensation of 2,6-diformyl-4-methylphenol with diamines in the presence of metal ions like Cu(II) and Ni(II). A similar strategy could be envisioned for this compound, where the phenolic oxygen and the newly formed imine nitrogens could coordinate to a central metal ion, directing the cyclization process.

Formation of Polymeric Scaffolds:

In addition to discrete macrocycles, the reaction of this compound with diamines can also lead to the formation of polymeric Schiff bases, also known as polyazomethines. These polymers possess a conjugated backbone due to the alternating aromatic rings and C=N double bonds, which can impart interesting electronic and optical properties. The properties of the resulting polymer can be tuned by varying the diamine used in the condensation reaction.

| Diamine | Polymer Properties |

| 4,4'-Oxydianiline | Thermal stability, solubility |

| 1,4-Phenylenediamine | High conjugation, conductivity |

| Benzidine | Rigid-rod like structure |

Metallo-Supramolecular Architectures:

The Schiff base ligands derived from this compound are excellent candidates for the construction of metallo-supramolecular architectures. The nitrogen atoms of the imine groups and the oxygen atom of the phenolic hydroxyl group can act as coordination sites for a variety of metal ions. This can lead to the formation of mononuclear or polynuclear metal complexes with well-defined geometries and interesting magnetic or catalytic properties. The choice of the metal ion and the specific diamine used in the Schiff base formation will determine the final structure and properties of the metal complex.

| Metal Ion | Potential Geometry | Potential Application |

| Cu(II) | Square planar, Octahedral | Catalysis, Antimicrobial agent |

| Ni(II) | Square planar, Octahedral | Magnetic materials |

| Zn(II) | Tetrahedral | Fluorescent sensor |

| Co(II) | Tetrahedral, Octahedral | Oxygen carrier |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical studies are essential for understanding the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the geometry and electronic landscape of 6-(3-Formylphenyl)-2-formylphenol.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. researchgate.net

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of the bonds within the phenyl rings, and the C-C bond connecting them, as well as the geometry of the formyl (-CHO) and hydroxyl (-OH) groups.

Conformation of Functional Groups: The orientation of the formyl groups relative to the phenyl rings and the conformation of the hydroxyl group would be established. An intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the ortho-formyl group is highly probable and would be a key feature of the optimized geometry.

The results of such an optimization would indicate that the molecule is not planar, with a significant dihedral angle between the aromatic rings to minimize steric hindrance.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed across the conjugated system, with significant contributions from the electron-withdrawing formyl groups. nih.govnih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com

Table 1: Representative Global Reactivity Descriptors (Note: The following values are illustrative, based on typical results for similar aromatic aldehydes and phenols, as specific experimental or computational data for this compound is not available in the cited literature.)

| Descriptor | Formula | Typical Value Range (eV) | Significance |

| HOMO Energy (EHOMO) | - | -6.0 to -6.8 | Electron-donating ability nih.gov |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Electron-accepting ability nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.8 | Chemical reactivity, stability core.ac.ukresearchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.8 to 4.5 | Power to attract electrons researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 1.7 to 2.4 | Resistance to change in electron distribution researchgate.net |

| Global Softness (S) | 1/(2η) | 0.20 to 0.29 | Measure of polarizability researchgate.net |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. researchgate.net It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. ajchem-a.com

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas of high electron density would be concentrated around the electronegative oxygen atoms of the two formyl groups and the phenolic hydroxyl group. These sites are susceptible to electrophilic attack. researchgate.net

Positive Regions (Blue): These electron-deficient areas would be located around the acidic hydrogen of the phenol group and, to a lesser extent, the hydrogens of the aldehyde groups. These sites are prone to nucleophilic attack. researchgate.net

Neutral Regions (Green): The carbon atoms of the phenyl rings would constitute the areas of relatively neutral potential.

The MEP map would clearly illustrate the molecule's polarity and the reactive nature of its functional groups.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.eduwisc.edu This analysis provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization and intermolecular interactions. researchgate.net

Key findings from an NBO analysis of this compound would include:

Natural Atomic Charges: Calculation of the charge on each atom, confirming the high negative charge on the oxygen atoms and positive charge on the carbonyl carbons and acidic hydrogen.

Hybridization: Determination of the hybridization of atomic orbitals (e.g., sp2 for the ring carbons and carbonyl carbons). usc.edu

Donor-Acceptor Interactions: The most significant finding would be the quantification of hyperconjugative interactions. A strong intramolecular hydrogen bond (n → σ) would be identified between a lone pair (n) on the oxygen of the ortho-formyl group and the antibonding orbital (σ) of the O-H bond of the adjacent phenol. This interaction significantly stabilizes the molecular conformation. Other π → π* interactions would describe the electron delocalization across the aromatic system.

Table 2: Illustrative NBO Donor-Acceptor Interactions (Note: This table is a representation of expected interactions and their stabilization energies based on NBO theory for analogous structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (O-H) of Phenol | > 15.0 | Intramolecular Hydrogen Bond |

| π (C=C) Ring 1 | π* (C=C) Ring 1 | ~20.0 | Intramolecular resonance |

| π (C=C) Ring 2 | π* (C=C) Ring 2 | ~20.0 | Intramolecular resonance |

| π (C=C) Ring 1 | π* (C=O) Formyl | ~2-5 | Conjugation |

Exploration of Reaction Mechanisms and Transition States

Theoretical studies can map out the energy profiles of chemical reactions, identifying the transition states and intermediates to elucidate reaction mechanisms.

The reactivity of this compound is governed by its three functional groups. Aldehydes are generally more reactive electrophiles than ketones due to less steric hindrance and greater polarization of the carbonyl carbon. khanacademy.org The two aldehyde groups in this molecule are in different chemical environments, which would affect their relative reactivity.

Theoretical studies would likely investigate:

Nucleophilic Addition to Aldehydes: The carbonyl carbons are primary sites for nucleophilic attack. Computational modeling could compare the activation energies for a nucleophile attacking the ortho-formyl group versus the meta-formyl group. The ortho-formyl group's reactivity may be modulated by the adjacent hydroxyl group, either through steric hindrance or by participating in the reaction mechanism, for example, through proton transfer. researchgate.net

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Theoretical calculations can predict the most likely site for substitution by modeling the stability of the intermediates formed.

Directing Group Effects: In certain reactions, such as nickel-catalyzed cross-coupling, aldehyde functional groups can act as directing groups, leading to selective transformations at specific sites on the aromatic ring. nih.govrsc.org Theoretical models can help explain the origins of this selectivity by examining the coordination of the catalyst to the aldehyde. nih.gov

Studies on the Duff reaction, a method for ortho-formylation of phenols, suggest that the reaction selectivity is governed by hydrogen bonding, which could be a significant factor in reactions involving the phenolic portion of this molecule. researchgate.net

Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Core

The energy required to rotate from one twisted conformation to its enantiomer through a planar transition state is known as the rotational barrier. These barriers can be determined experimentally by dynamic NMR spectroscopy and calculated using computational methods. rsc.orgnih.gov DFT calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), have proven effective in predicting these barriers in good agreement with experimental values. rsc.org

| Ortho-Substituent (X) in 2-X-biphenyl | Experimental Rotational Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| -F | ~6.0 | ab initio | nih.gov |

| -CH3 | 10-12 | DNMR | researchgate.net |

| -Cl | 15.4 | DNMR / ab initio | nih.gov |

| -I | >18 | DNMR | researchgate.net |

| -P(Ph)2 | 14.0 | DFT | rsc.org |

In this compound, the key substituent influencing the biphenyl dihedral angle is the formyl group at the 2-position of the phenolic ring. This ortho-substituent creates significant steric repulsion with the ortho-hydrogens of the other phenyl ring in a planar arrangement. To alleviate this strain, the molecule adopts a twisted conformation with a significant dihedral angle. libretexts.org

Computational studies on various ortho-substituted biphenyls show a direct correlation between the size of the ortho-substituent and the magnitude of the rotational barrier and ground-state dihedral angle. researchgate.netresearchgate.net While a hydrogen atom occupies the other ortho position (2'-position), the steric demand of the 2-formyl group is sufficient to enforce a non-planar structure. The formyl group at the 3'-position has a much smaller steric influence on the dihedral angle, primarily exerting its effect through electronic means. The hydroxyl group at the 6-position does not directly interact sterically across the biphenyl linkage but plays a crucial role in locking the local conformation via hydrogen bonding.

A dominant conformational feature of this compound is the intramolecular hydrogen bond within the 2-formylphenol moiety. The hydrogen atom of the hydroxyl group forms a strong hydrogen bond with the oxygen atom of the adjacent formyl group. This type of interaction is known as a Resonance-Assisted Hydrogen Bond (RAHB), where the H-bond strength is enhanced by π-electron delocalization within the resulting six-membered pseudo-ring. acs.org

| System | H-Bond Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|

| Malonaldehyde (O-H···O) | H-Bond Energy (Ediff) | 15.8 kcal/mol | B3LYP | acs.org |

| Salicylaldehyde (B1680747) | H-Bond Energy (Ediff) | 10.9 kcal/mol | B3LYP | acs.org |

| Salicylaldehyde | d(O···H) | 1.69 Å | B3LYP | acs.org |

| o-hydroxyacetophenone | d(O···O) | 2.56 Å | DFT | researchgate.net |

| Generic O-H···O | Binding Energy | -7 to -24 kcal/mol | QTAIM | mdpi.com |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly alter the properties and reactivity of a solute molecule. These effects can be modeled computationally using either explicit models, which treat individual solvent molecules, or more commonly, implicit continuum models (e.g., PCM, SMD, COSMO) where the solvent is represented as a dielectric medium. numberanalytics.comnumberanalytics.comacs.org

For this compound, solvent effects are expected to manifest in several key areas:

Conformational Equilibrium and Rotational Barrier: The polarity of the solvent can influence the rotational barrier of the biphenyl core. Polar solvents may stabilize the planar transition state if it possesses a larger dipole moment than the twisted ground state, thereby lowering the rotational barrier. mdpi.comic.ac.uk Conversely, nonpolar solvents would favor the less polar twisted conformer.

Intramolecular Hydrogen Bond Strength: The strong intramolecular hydrogen bond can be perturbed by the solvent. Nonpolar, aprotic solvents (e.g., hexane, toluene) are unlikely to interfere with the RAHB. However, polar aprotic solvents (e.g., DMSO) and especially polar protic solvents (e.g., water, methanol) can act as competitive hydrogen bond acceptors or donors. nih.gov This can lead to a weakening of the intramolecular H-bond and the potential formation of intermolecular hydrogen bonds between the solute and solvent, which would alter the molecule's conformation and reactivity. stanford.edu

Reactivity: Solvent polarity directly impacts reaction rates. For transformations involving the formyl or hydroxyl groups, polar solvents can stabilize charged intermediates or transition states, accelerating the reaction. The choice of solvent is also critical in the synthesis; for example, the Suzuki-Miyaura coupling is highly dependent on the solvent system used, which affects the solubility of reagents and the stability of catalytic intermediates. researchgate.net

| Solvent Type | Effect on Rotational Barrier | Effect on Intramolecular H-Bond | Effect on Reactivity (e.g., Nucleophilic Attack on C=O) |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | Relatively high barrier, favors twisted form | Strong, unperturbed | Slow, unstabilized transition state |

| Polar Aprotic (e.g., DMSO) | May be lowered by stabilizing polar transition states | Slightly weakened by dipole-dipole interactions | Accelerated by stabilizing polar intermediates |

| Polar Protic (e.g., Methanol) | May be lowered | Weakened due to competitive intermolecular H-bonding | Complex effects; can stabilize transition states but also solvate nucleophiles |

Applications As Synthetic Intermediates and Molecular Building Blocks

Precursor for Polyfunctionalized Organic Molecules

The presence of multiple reactive functional groups—two aldehydes and one phenol (B47542)—positions 6-(3-formylphenyl)-2-formylphenol as a valuable precursor for a wide array of polyfunctionalized organic molecules. The differential reactivity of these groups can be exploited to achieve selective transformations, leading to complex molecular scaffolds.

The two aldehyde functionalities of this compound serve as key handles for the construction of various heterocyclic systems. Condensation reactions with dinucleophiles are a primary route to these structures. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine- or phthalazine-containing biphenyls. Similarly, reaction with β-dicarbonyl compounds or other active methylene (B1212753) compounds in the presence of a base can yield fused heterocyclic systems through cyclization reactions. semanticscholar.orgekb.eg The phenol group can either be protected prior to these transformations or participate in the reaction, potentially leading to oxygen-containing heterocycles like chromene derivatives. semanticscholar.org The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this biphenyl (B1667301) derivative provides a direct entry to novel structures. beilstein-journals.orgmdpi.com

The dialdehyde (B1249045) nature of this compound makes it an ideal component for the synthesis of macrocycles via imine condensation. The reaction of an aldehyde with a primary amine to form a C=N double bond, known as a Schiff base or imine, is a robust and reversible reaction. wikipedia.orgchemrxiv.org When a diamine is reacted with a dialdehyde, macrocyclization can occur, typically in a [2+2] or [1+1] condensation, to yield large ring structures. nih.govlew.ro The efficiency of these macrocyclization reactions often benefits from high-dilution conditions to favor intramolecular over intermolecular reactions or the use of metal ions as templates to organize the precursor components for cyclization. nih.govacs.orgkit.edu

The resulting macrocyclic Schiff bases are important ligands in coordination chemistry, capable of encapsulating metal ions within their central cavity. Furthermore, these imine-based macrocycles can be subsequently reduced to their more flexible and stable polyamine analogues, which often exhibit different and potentially enhanced coordination properties.

Table 1: Potential Macrocyclic Schiff Bases from this compound

| Diamine Reactant | Potential Macrocycle Product | Stoichiometry |

|---|---|---|

| Ethylenediamine | [2+2] Dibenzo-tetraaza macrocycle | 2:2 |

| 1,3-Diaminopropane | [2+2] Dibenzo-tetraaza macrocycle | 2:2 |

| 1,4-Diaminobutane | [2+2] Dibenzo-tetraaza macrocycle | 2:2 |

| 1,3-Benzenedimethanamine | [2+2] or [1+1] Macrocycle | 2:2 or 1:1 |

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures through non-covalent interactions. The defined geometry and functional groups of this compound make it an excellent candidate for designing and constructing sophisticated supramolecular architectures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.gov They are constructed from organic building blocks linked by strong covalent bonds. nih.gov The synthesis of COFs typically involves condensation reactions, such as those forming imine, boronate ester, or β-ketoenamine linkages. nih.gov

As a C2-symmetric dialdehyde, this compound is a suitable monomer for the synthesis of 2D COFs. By reacting it with planar, C3-symmetric triamines (e.g., 1,3,5-triaminobenzene) or C4-symmetric tetraamines (e.g., porphyrin-tetraamine), extended two-dimensional sheets with hexagonal or square pore structures, respectively, can be formed. nih.govacs.org The resulting COFs would possess a regular network of pores, high surface area, and the inherent functionality of the biphenyl-phenol backbone. rsc.org These materials have potential applications in gas storage, separation, and catalysis. nih.govrsc.org The synthesis often relies on solvothermal methods where the reversible nature of the imine bond formation allows for "error-checking" and the growth of a highly crystalline material. google.com

Table 2: Potential COFs Derived from this compound

| Co-monomer (Linker) | Resulting COF Topology | Potential Linkage |

|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Hexagonal (e.g., COF-LZU1 type) | Imine |

| 1,3,5-Triaminobenzene (TAB) | Hexagonal | Imine |

| Benzidine | Linear Polymer (1D) or 2D sheets | Imine |

| Porphyrin-tetra(p-aminophenyl) | Square | Imine |

Beyond the formation of covalently linked frameworks, this compound can participate in self-assembly driven by non-covalent forces. The molecule's structure facilitates several types of interactions:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the aldehyde carbonyl oxygens are acceptors. These interactions can direct the assembly of molecules into tapes, sheets, or helical structures.

π-π Stacking: The two phenyl rings of the biphenyl unit can engage in π-π stacking interactions, promoting the ordered packing of molecules.

These combined interactions can lead to the formation of liquid crystals, organogels, or other ordered solid-state structures. The specific outcome of the self-assembly process is highly dependent on factors such as solvent, temperature, and concentration.

Ligands for Metal Complexes

The this compound scaffold is a precursor to a variety of potent ligands for metal coordination. nih.gov While the parent molecule can coordinate to metals through its phenol and carbonyl oxygens, its most significant utility lies in the Schiff base derivatives.

Reacting the dialdehyde with various primary amines (e.g., aniline, ethanolamine, amino acids) converts the molecule into a multidentate Schiff base ligand. nih.govresearchgate.netnih.gov These ligands offer multiple coordination sites:

The imine nitrogen atoms are soft donors, suitable for coordinating to a range of transition metals. wikipedia.orgnih.gov

The phenolic oxygen is a hard donor, which can bridge two metal centers or bind to a single metal ion. nih.gov

Additional donor atoms can be introduced on the amine precursor, allowing for fine-tuning of the ligand's coordination properties.

These Schiff base complexes have applications in catalysis, where the metal center acts as the active site, and in materials science for the development of magnetic or photoluminescent materials. nih.gov For example, dinuclear complexes, where two metal ions are held in close proximity by the ligand, are of interest as models for enzyme active sites and for their unique magnetic properties. nih.gov

Chelation Properties of the Formyl and Phenolic Groups

The presence of a phenolic hydroxyl group ortho to a formyl group creates a classic salicylaldehyde-type moiety. This arrangement is well-known for its ability to act as a bidentate chelating ligand, binding to metal ions through the deprotonated phenolic oxygen and the carbonyl oxygen of the formyl group. nih.govebsco.com This chelation results in the formation of a stable six-membered ring with the metal center, a favored configuration in coordination chemistry. nih.gov The second formyl group on the other phenyl ring can also participate in coordination, potentially leading to the formation of polynuclear or polymeric metal complexes.

The chelation properties are central to the utility of this compound in coordination chemistry. The stability of the resulting metal complexes is a key factor in their formation and subsequent application.

Coordination Chemistry with Transition Metals

The ability of this compound to form stable complexes with transition metals is one of its most significant properties. The coordination can lead to a variety of structures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. acs.orgnih.gov The specific outcome is influenced by the choice of the metal ion, the reaction conditions, and the presence of any ancillary ligands. nih.gov

The coordination of substituted salicylaldehyde (B1680747) ligands, which are structurally similar to one of the rings in the target molecule, with transition metals has been widely studied. For instance, palladium(II) complexes with substituted salicylaldehydes have been synthesized and characterized, typically exhibiting a square planar geometry where two bidentate salicylaldehyde ligands coordinate to the metal center. nih.gov Similarly, copper(II) complexes with salicylaldehyde derivatives and α-diimine co-ligands have been shown to form square pyramidal or square-planar geometries. rsc.org

Based on these analogous systems, it is anticipated that this compound would coordinate to transition metals in a bidentate fashion through the ortho-formyl and phenolic groups. The second formyl group could remain uncoordinated or could bridge to another metal center, leading to the formation of dimeric or polymeric structures.

Table 1: Coordination Complexes of Structurally Related Ligands with Transition Metals

| Ligand | Metal Ion | Coordination Geometry | Key Findings | Reference |

| 4-Diethylamino-salicylaldehyde | Pd(II) | Square planar | Bidentate chelation via carbonyl and deprotonated phenolato oxygen atoms. | nih.gov |

| Methyl 3-formyl-4-hydroxybenzoate | Cu(II) | Square pyramidal/Square planar | Forms stable complexes with α-diimine co-ligands. | rsc.org |

| 2,2'-Dinitrobiphenyl-4,4'-dicarboxylate | Co(II), Ni(II), Zn(II) | 3D Metal-Organic Framework | Forms double carboxylate bridged chains interlinked by the biphenyl backbone. | nih.gov |

| 2,2'-Dihydroxybiphenyl | - | - | Can be synthesized via oxidative coupling of phenols. | jraic.comgoogle.com |

The study of coordination polymers derived from biphenyl-dicarboxylate linkers provides further insight into the potential of this compound. These linkers, which share the biphenyl core, can form diverse structures ranging from one-dimensional chains to complex three-dimensional frameworks, depending on the metal ion and reaction conditions. acs.orgnih.gov The flexibility of the biphenyl linkage allows for the formation of various coordination geometries. acs.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthetic routes to 6-(3-Formylphenyl)-2-formylphenol and related biphenyl (B1667301) dialdehydes often rely on traditional cross-coupling reactions, such as the Suzuki or Ullmann couplings. While effective, these methods can suffer from drawbacks including the use of expensive and toxic catalysts, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Catalyst Development: The design of novel, highly active, and reusable catalysts based on earth-abundant metals (e.g., iron, copper, nickel) to replace precious metal catalysts like palladium.

Green Solvents: The exploration of environmentally benign solvent systems, such as water, supercritical fluids, or bio-based solvents, to minimize the use of volatile organic compounds (VOCs).

Energy Efficiency: The investigation of alternative energy sources, such as microwave irradiation or mechanochemistry, to reduce reaction times and energy consumption.

Atom Economy: The development of synthetic strategies that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring C-H activation strategies as an alternative to pre-functionalized starting materials.

A comparative table of potential sustainable approaches is presented below:

| Methodology | Potential Advantages | Research Challenges |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst stability and activity can be lower than precious metals |

| Aqueous Cross-Coupling | Reduced environmental impact, improved safety | Solubility of organic substrates, potential for hydrolysis side reactions |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption | Scalability, understanding reaction mechanisms in the solid state |

| C-H Activation | Improved atom economy, reduced pre-functionalization steps | Site-selectivity, harsh reaction conditions may be required |

Investigation of Advanced Materials Science Applications Beyond COFs

While the primary application of this compound has been in the construction of COFs for gas storage and catalysis, its unique structural and electronic properties suggest a much broader potential in materials science. The presence of two reactive aldehyde groups on a twisted biphenyl backbone makes it an ideal candidate for the synthesis of a variety of advanced materials.

Potential Application Areas:

Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structure of the biphenyl unit could be exploited to create PIMs with high surface areas and interconnected micropores, suitable for membrane-based gas separations.

Luminescent Materials: Functionalization of the biphenyl core could lead to the development of novel fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Supramolecular Chemistry: The aldehyde groups can participate in dynamic covalent chemistry, enabling the construction of self-healing materials, molecular cages, and complex supramolecular assemblies.

Functional Polymers: Incorporation of the this compound unit into polymer backbones could impart specific properties such as thermal stability, chemosensitivity, or chiroptical activity.

Elucidation of Complex Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing procedures and developing new applications. While the general mechanisms of cross-coupling reactions are well-established, the specific influence of the ortho- and meta-formyl groups on the reaction kinetics and regioselectivity warrants further investigation.

Areas for Mechanistic Study:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing insights into the operative reaction pathways and the role of the catalyst.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the reaction progress and identify transient intermediates, providing direct evidence for the proposed mechanisms.

Side Reaction Profiling: A thorough investigation into the formation of byproducts can provide valuable information about competing reaction pathways and help to devise strategies to improve the selectivity of the desired transformation.

Exploration of Stereoselective Syntheses of Chiral Derivatives

The biphenyl axis in this compound is a source of atropisomerism, meaning that it can exist as a pair of non-superimposable mirror images (enantiomers) if the rotation around the central C-C bond is restricted. The synthesis of enantiomerically pure chiral derivatives of this compound could open up new avenues in asymmetric catalysis, chiroptical materials, and chiral recognition.

Strategies for Stereoselective Synthesis:

Chiral Ligands: The use of chiral ligands in conjunction with metal catalysts can induce asymmetry during the C-C bond formation, leading to the preferential formation of one enantiomer.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the coupling reaction. The auxiliary can then be removed in a subsequent step.

Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of this compound can be used to isolate the unreacted enantiomer in high enantiomeric purity.

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of the biphenyl scaffold is a rapidly developing field that could offer a metal-free alternative to traditional methods.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

To accelerate the discovery and optimization of new materials and synthetic methods based on this compound, the integration of flow chemistry and automated synthesis platforms is essential. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion.

Implementation of High-Throughput Synthesis:

Flow Reactor Design: The development of customized flow reactors that are compatible with the specific requirements of the synthetic reactions, including the handling of solid catalysts and reagents.

Online Analytics: The integration of online analytical techniques, such as HPLC and mass spectrometry, to allow for real-time reaction monitoring and optimization.

Robotic Platforms: The use of automated liquid handling and purification systems to enable the rapid synthesis and screening of large libraries of this compound derivatives with diverse functionalities.

Machine Learning: The application of machine learning algorithms to analyze the large datasets generated from high-throughput experiments can help to identify complex structure-property relationships and guide the design of new materials with desired characteristics.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable building block for the creation of novel functional materials and the advancement of synthetic chemistry.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the structure of 6-(3-Formylphenyl)-2-formylphenol?

Answer:

To confirm the structure of this compound, employ a combination of 1H and 13C NMR spectroscopy to identify formyl protons (δ ~9.8–10.2 ppm) and aromatic protons, which will reveal substitution patterns. IR spectroscopy is critical for detecting the C=O stretching vibrations of the formyl groups (~1680–1720 cm⁻¹). Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection is recommended, as highlighted in studies on structurally similar esters like methyl 2-(2-formylphenyl)acetate .

Advanced: How can researchers resolve contradictions in reported reactivity under acidic vs. basic conditions?

Answer:

Contradictory reactivity data may arise from competing reaction pathways (e.g., nucleophilic attack vs. aldol condensation). Design pH-controlled kinetic studies to monitor intermediate formation via in situ FTIR or UV-Vis spectroscopy . Complement experimental data with density functional theory (DFT) calculations to model transition states and identify dominant mechanisms under varying conditions. This approach aligns with methodologies for analyzing reaction contradictions in phenolic derivatives .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

Key routes include:

- Double formylation of a biphenyl precursor using Vilsmeier-Haack reagent (POCl3/DMF).

- Cross-coupling reactions (e.g., Suzuki-Miyaura) followed by formylation via Rieche formylation.

Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation through melting point analysis and HPLC (as used for methyl 2-(2-formylphenyl)acetate) ensure product integrity .

Advanced: How to design experiments for studying its application in cross-coupling reactions for pharmaceutical intermediates?

Answer:

Optimize palladium-catalyzed coupling (e.g., Heck or Sonogashira reactions) by varying:

- Catalyst loading (e.g., Pd(PPh3)4 vs. Pd(OAc)2).

- Solvent polarity (DMF vs. THF).

- Temperature (room temp vs. reflux).

Monitor reaction progress with GC-MS and characterize products via X-ray crystallography (if crystalline). Reference fluorinated pyridine methanol derivatives, which utilize similar strategies for bioactive molecule synthesis .

Basic: What stability considerations are critical for storing this compound?

Answer:

The compound is prone to oxidation and moisture-induced degradation . Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Use desiccants (silica gel) and avoid exposure to light. These protocols align with safety guidelines for phenolic compounds, such as 2,4,6-trichlorophenol, which emphasize controlled storage to prevent decomposition .

Advanced: Which computational methods predict electronic properties for material science applications?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model:

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity.

- Electrostatic potential maps to predict nucleophilic/electrophilic sites.

Compare results with experimental cyclic voltammetry data. This approach is validated in studies on fluorinated pyridine derivatives used in thermally stable materials .

Basic: How to assess the compound’s compatibility with common laboratory solvents?

Answer:

Conduct solubility tests in polar (DMSO, MeOH) and nonpolar solvents (toluene, hexane). Monitor stability via UV-Vis spectroscopy over 24–72 hours. Refer to chemical resistance databases for phenolic analogs, which note incompatibility with strong acids/bases .

Advanced: What strategies mitigate interference from by-products during synthesis?

Answer:

- Taguchi experimental design to optimize reaction parameters (time, temperature, catalyst).

- LC-MS/MS for real-time monitoring of by-products.

- Solid-phase extraction (SPE) for selective isolation of the target compound. These methods are critical for resolving impurities in drug intermediate synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

Use fume hoods , nitrile gloves , and chemical-resistant lab coats . Follow H303+H313+H333 safety codes (risk of toxicity upon inhalation, skin contact, or ingestion). Waste must be disposed via licensed chemical treatment facilities , as outlined for similar aromatic aldehydes .

Advanced: How to validate its role as a ligand in coordination chemistry?

Answer:

- X-ray crystallography to determine metal-ligand binding geometry.

- UV-Vis titration to calculate binding constants (Ka).

- EPR spectroscopy for paramagnetic complexes. Compare with salicylaldehyde-derived ligands, which exhibit analogous chelation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.